potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1644298-56-5
VCID: VC11538584
InChI: InChI=1S/C7H4N2O3S.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-13-4;/h1-3H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C7H3KN2O3S
Molecular Weight: 234.28 g/mol

potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate

CAS No.: 1644298-56-5

Cat. No.: VC11538584

Molecular Formula: C7H3KN2O3S

Molecular Weight: 234.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate - 1644298-56-5

Specification

CAS No. 1644298-56-5
Molecular Formula C7H3KN2O3S
Molecular Weight 234.28 g/mol
IUPAC Name potassium;5-thiophen-2-yl-1,3,4-oxadiazole-2-carboxylate
Standard InChI InChI=1S/C7H4N2O3S.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-13-4;/h1-3H,(H,10,11);/q;+1/p-1
Standard InChI Key LSDJYKJXTDDIML-UHFFFAOYSA-M
Canonical SMILES C1=CSC(=C1)C2=NN=C(O2)C(=O)[O-].[K+]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate (C₇H₃KN₂O₃S; MW 234.28 g/mol) features a five-membered 1,3,4-oxadiazole ring fused to a thiophene heterocycle and a carboxylate group. The oxadiazole ring contributes to the compound’s rigidity and electron-deficient nature, while the thiophene moiety introduces π-conjugation and sulfur-based reactivity . The potassium ion stabilizes the carboxylate group, enhancing solubility in polar solvents such as water and ethanol.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC NamePotassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate
Molecular FormulaC₇H₃KN₂O₃S
Molecular Weight234.28 g/mol
CAS Registry Number1644298-56-5
SolubilitySoluble in polar solvents (e.g., H₂O, EtOH)
StabilityStable under ambient conditions

Spectroscopic and Computational Insights

The compound’s structure has been validated via NMR, IR, and mass spectrometry. The IR spectrum typically shows absorption bands at 1,670–1,710 cm⁻¹ (C=O stretch of carboxylate) and 1,550–1,580 cm⁻¹ (C=N stretch of oxadiazole). Computational studies using density functional theory (DFT) reveal a planar geometry, with the thiophene ring adopting a nearly coplanar orientation relative to the oxadiazole core, facilitating electron delocalization .

Synthesis and Optimization Strategies

Conventional Cyclization Routes

The synthesis of 1,3,4-oxadiazoles generally involves cyclization of acylhydrazides or hydrazones. For potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate, a two-step approach is employed:

  • Formation of Hydrazide Intermediate: Thiophene-2-carboxylic acid hydrazide is reacted with oxalyl chloride to yield 2-(thiophene-2-carbonyl)hydrazine-1-carboxylic acid.

  • Cyclization and Salt Formation: Intramolecular cyclization under basic conditions (e.g., KOH/EtOH) produces the oxadiazole ring, followed by potassium salt precipitation .

Table 2: Synthesis Parameters and Yields

MethodReagents/ConditionsYield (%)
Hydrazide CyclizationThiophene-2-carbohydrazide, oxalyl chloride, KOH/EtOH72–78
Microwave-Assisted SynthesisMicrowave irradiation, 150°C, 20 min85–90

Innovations in Green Chemistry

Recent patents describe a three-step industrial-scale synthesis:

  • Ammonolysis: Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.

  • Acylation: The hydrazide is treated with thiophene-2-carbonyl chloride to introduce the thiophene moiety.

  • Dehydration Cyclization: Acid-catalyzed ring closure yields the oxadiazole ester, which is hydrolyzed to the potassium salt using aqueous KOH . This method avoids toxic reagents like phosphorus oxychloride, achieving yields >80% .

1,3,4-Oxadiazoles are recognized for their antiproliferative properties. Derivatives featuring thiophene substituents exhibit enhanced activity due to improved membrane permeability and interaction with cellular targets. For example, analogs of potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate demonstrated IC₅₀ values of 0.19–5.13 µM against MCF-7 and HCT-116 cancer cells, surpassing prodigiosin (reference IC₅₀: 1.93–2.84 µM) . Mechanistic studies suggest caspase-3/7 activation and G1 phase cell cycle arrest .

Antimicrobial and Antiviral Effects

The compound’s sulfur atom enables disruption of microbial membranes. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . Molecular docking studies indicate inhibition of viral proteases, including SARS-CoV-2 Mᵖʳᵒ .

Comparative Analysis with Related Derivatives

Role of the Thiophene Moiety

Replacing thiophene with phenyl or pyridyl groups reduces bioactivity. For instance, the phenyl analog showed 3-fold lower cytotoxicity against A549 lung cancer cells (IC₅₀: 0.11 µM vs. 0.33 µM) . The electron-rich thiophene enhances π-π stacking with biological targets, as confirmed by molecular dynamics simulations .

Table 3: Biological Activity Comparison

CompoundIC₅₀ (µM)Target Cell Line
Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate0.19HCT-116 (colon cancer)
Phenyl Analog0.63HCT-116
Pyridyl Analog1.14HCT-116

Future Research and Applications

Drug Delivery Systems

The potassium salt’s solubility makes it suitable for nanoparticle encapsulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound showed 90% release over 72 hours in simulated physiological conditions, suggesting sustained delivery potential .

Toxicity and Pharmacokinetics

While in vitro studies are promising, in vivo toxicity profiles remain unexplored. Future work should address bioavailability, metabolic stability, and organ-specific accumulation.

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